molecular formula C12H9ClN4 B016408 9-benzyl-6-chloro-9H-purine CAS No. 1928-76-3

9-benzyl-6-chloro-9H-purine

Cat. No. B016408
CAS RN: 1928-76-3
M. Wt: 244.68 g/mol
InChI Key: NKEFCVAMNJICJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-benzyl-6-chloro-9H-purine and its derivatives involves various chemical strategies, including N-alkylation or N-arylation of the purine ring, followed by Stille coupling to introduce substituents at specific positions. Such methodologies have been employed to explore the antimycobacterial activities of these compounds, with variations in the substituents leading to differences in biological activity (Bakkestuen, Gundersen, & Utenova, 2005).

Molecular Structure Analysis

The molecular structure of 9-benzyl-6-chloro-9H-purine derivatives has been studied extensively to understand their biological activities. X-ray crystallography and other spectroscopic methods have been used to elucidate their conformations, revealing how different substituents affect the overall molecular architecture and, consequently, their chemical and biological properties.

Chemical Reactions and Properties

9-benzyl-6-chloro-9H-purine undergoes various chemical reactions, including hydrolysis and alcoholysis, under specific conditions. The presence of the 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyst has shown to facilitate these reactions, leading to the formation of derivatives with potential biological activities (Linn, McLean, & Kelley, 1994).

Physical Properties Analysis

The physical properties of 9-benzyl-6-chloro-9H-purine, including its solubility, melting point, and stability, play a crucial role in its application in various scientific fields. These properties are influenced by the molecular structure and the nature of substituents attached to the purine ring.

Chemical Properties Analysis

The chemical properties of 9-benzyl-6-chloro-9H-purine, such as its reactivity with different chemical reagents and its behavior under various chemical conditions, are key to its utility in synthesis and medicinal chemistry. Studies have shown that specific modifications to the purine ring can significantly alter its chemical properties, leading to compounds with varied biological activities.

  • Bakkestuen, A. K., Gundersen, L., & Utenova, B. T. (2005). Synthesis, biological activity, and SAR of antimycobacterial 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines. Journal of Medicinal Chemistry, 48(7), 2710-23. Link to study.
  • Linn, J. A., McLean, E. W., & Kelley, J. L. (1994). 1,4-Diazabicyclo[2.2.2]octane (DABCO)-catalysed hydrolysis and alcoholysis reactions of 2-amino-9-benzyl-6-chloro-9H-purine. Journal of The Chemical Society, Chemical Communications, 913-914. Link to study.

Scientific Research Applications

1. Direct Regioselective C-H Cyanation of Purines

  • Application Summary: This research developed a direct regioselective C-H cyanation of purines through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF3SO2H). In most cases, the direct C-H cyanation occurred on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives in moderate to excellent yields .
  • Methods of Application: The cyanation of purines is generally derived from the corresponding purine halides, with 6-chloropurines as the most useful one, via either an SN2Ar process with KCN .
  • Results or Outcomes: The reaction proceeded smoothly to afford the desired 8-cyanoproduct 2a, whose structure was verified by both 1H NMR with the signal loss of 8-H at 8.0 ppm and single crystal XRD .

2. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives

  • Application Summary: A series of 2,6,9-trisubstituted purine derivatives have been synthesized and investigated for their potential role as antitumor agents .
  • Methods of Application: Twelve compounds were obtained by a three-step synthetic procedure using microwave irradiation in a pivotal step .
  • Results or Outcomes: All compounds were evaluated in vitro to determine their potential effect on cell toxicity by the MTT method and flow cytometry analysis on four cancer cells lines and Vero cells. Three out of twelve compounds were found to be promising agents compared to a known and effective anticancer drug, etoposide, in three out of four cancer cell lines assayed with considerable selectivity .

3. Building Block in Chemical Synthesis

  • Application Summary: 6-Chloropurine, which includes 9-benzyl-6-chloro-9H-purine, is used as a building block in chemical synthesis .
  • Methods of Application: It is used as an intermediate in the preparation of 9-alkylpurines and 6-mercaptapurine .
  • Results or Outcomes: The product has been found to have antitumor activities .

4. Anticonvulsant Agents

  • Application Summary: Compounds that contain a benzyl substituent at the 9-position of 6-(methylamino)- or 6-(dimethyl-amino)purine, which includes 9-benzyl-6-chloro-9H-purine, represent a new class of potent anticonvulsant agents .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: These compounds have shown potent anticonvulsant activity against MES (Maximal Electroshock Seizure) .

5. Antitumor Activities

  • Application Summary: 6-Chloropurine, which includes 9-benzyl-6-chloro-9H-purine, has been shown to have antitumor activities .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: 6-Chloropurine and azaserine have been shown to have synergic antitumor properties in a variety of mouse neoplasms when administered simultaneously .

6. Chemical Synthesis

  • Application Summary: 6-Chloropurine is used as a building block in chemical synthesis .
  • Methods of Application: It is used as an intermediate in the preparation of 9-alkylpurines and 6-mercaptapurine .
  • Results or Outcomes: The product has been found to have antitumor activities .

Safety And Hazards

The safety data sheet for 9-benzyl-6-chloro-9H-purine indicates that it is harmful if swallowed. In case of inhalation, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

The future directions for 9-benzyl-6-chloro-9H-purine research could involve further functional manipulations of the cyano group to allow the conversions of 8-cyanopurines to corresponding purine amides, imidates, imidothioates, imidamides, oxazolines, and isothiazoles .

properties

IUPAC Name

9-benzyl-6-chloropurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEFCVAMNJICJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282397
Record name 9-benzyl-6-chloro-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-benzyl-6-chloro-9H-purine

CAS RN

1928-76-3
Record name 1928-76-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-benzyl-6-chloro-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
JA Linn, EW McLean, JL Kelley - Journal of the Chemical Society …, 1994 - pubs.rsc.org
2-Amino-9-benzyl-6-chloro-9H-purine 1 is hydrolysed in refluxing water in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to give 2-amino-9-benzyl-1,6-dihydro-6-oxo-9H-…
Number of citations: 33 pubs.rsc.org
QH Zheng, X Liu, X Fei, JQ Wang… - Nuclear medicine and …, 2003 - Elsevier
Novel radiolabeled O 6 -benzylguanine (O 6 -BG) derivatives, 2-amino-6-O-[ 11 C]-[(methoxymethyl)benzyloxy]-9-methyl purines ([ 11 C]pO 6 -AMMP, 1a; [ 11 C]mO 6 -AMMP, 1b; [ 11 C]…
Number of citations: 48 www.sciencedirect.com
JA Montgomery, C Temple Jr - Journal of the American Chemical …, 1961 - ACS Publications
… The residue was recrystallized twice from Skellysolve Cto give pure 9benzyl-6-chloro-9H-purine (see Table II). Isolation Procedure B.—The insoluble material in the reaction mixture …
Number of citations: 162 pubs.acs.org
E Procházková, L Čechová, P Jansa… - Magnetic Resonance …, 2012 - Wiley Online Library
Four‐ and five‐bond heteronuclear J‐couplings between the hydrogen H‐8 and carbons C‐6 and C‐2 in a series of 7‐ and 9‐benzyl substituted purine derivaties with variuous …
V Kotek, N Chudikova, T Tobrman, D Dvorak - Organic Letters, 2010 - ACS Publications
… Attempts to use the Pd-catalyzed triethylsilane reduction (20) of 9-benzyl-6-chloro-9H-purine (1a) in various solvents (DMF, THF, dioxane) at an elevated temperature led to the full …
Number of citations: 38 pubs.acs.org
P Koukal, H Dvořáková, D Dvořák, T Tobrman - Chemical Papers, 2013 - degruyter.com
… sion in mineral oil) in dry THF (5 mL) and the mixture was stirred for 30 min at ambient temperature, followed by the addition of 9-benzyl-6-chloro-9Hpurine (1 mmol, 245 mg) or 9-benzyl-…
Number of citations: 7 www.degruyter.com
LL Gundersen - Acta Chemica Scandinavica, 1996 - actachemscand.org
… 9-Benzyl-6chloro-9H-purine (196 mg, 0.8 mmol) was added and the reaction mixture was stirred at 70 С for 4 h and concentrated to a small volume in vacuo. The residue was washed …
Number of citations: 8 actachemscand.org
R Schirrmacher, B Waengler, E Schirrmacher… - …, 2002 - thieme-connect.com
… Linn et al. applied DABCO as a catalyst for the alcoholysis reaction of 2-amino-9-benzyl-6-chloro-9H-purine mainly with primary and secondary alcohols. [5] The reaction of 2-amino-N,N…
Number of citations: 28 www.thieme-connect.com
NTK Mai - 2015 - duo.uio.no
… In the first step, allylmagnesium bromide was added to 9-benzyl-6-chloro-9H-purine 107 at 0 oC in THF. Mostly adduct 109 was formed in this step. Next, oxidation process was …
Number of citations: 0 www.duo.uio.no
SA Laufer, DM Domeyer, TRF Scior… - Journal of medicinal …, 2005 - ACS Publications
… A solution of 9-benzyl-6-chloro-9H-purine 21 (400 mg, 1.64 mmol) in 7 N methanolic ammonia (40 mL) was stirred in a sealed bottle at 90 C for 7 h. The solvent was evaporated in …
Number of citations: 126 pubs.acs.org

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